molecular formula C8H16ClN3 B2835067 [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride CAS No. 1855907-17-3

[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride

Cat. No.: B2835067
CAS No.: 1855907-17-3
M. Wt: 189.69
InChI Key: LIEQUAFNMLONKF-UHFFFAOYSA-N
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Description

[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride is a chemical compound with the molecular formula C8H16ClN3. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms.

Preparation Methods

The synthesis of [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Isobutyl Group: The isobutyl group is introduced to the pyrazole ring through an alkylation reaction.

    Formation of the Methanamine Group: The methanamine group is then attached to the pyrazole ring through a substitution reaction.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methanamine group can be replaced by other nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring structure allows it to bind to active sites on enzymes, potentially inhibiting their activity. Additionally, the methanamine group can form hydrogen bonds with target molecules, enhancing its binding affinity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride can be compared with other similar compounds, such as:

    1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride: This compound has a phenyl group instead of an isobutyl group, leading to different chemical properties and applications.

    (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride: The presence of a methyl group instead of an isobutyl group affects its reactivity and binding properties.

    1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride: Similar to the previous compound, but with a different substitution pattern on the pyrazole ring.

Properties

IUPAC Name

[1-(2-methylpropyl)pyrazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.ClH/c1-7(2)6-11-4-3-8(5-9)10-11;/h3-4,7H,5-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEQUAFNMLONKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC(=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855907-17-3
Record name [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride
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